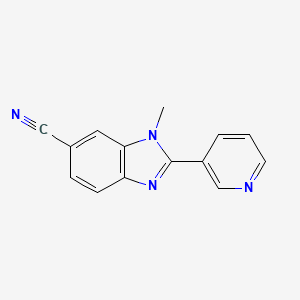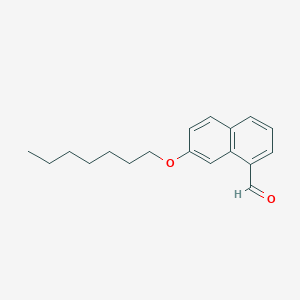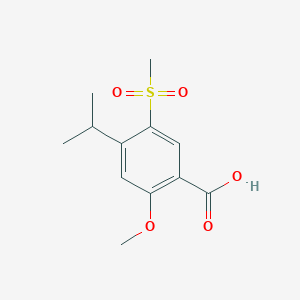![molecular formula C11H24N2O2 B13872688 tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an aminoethyl chain, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methylpropylamino)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amino group .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug intermediate. It may be used in the synthesis of pharmaceuticals that target specific biological pathways .
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials that require specific chemical properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form stable bonds with various substrates, allowing for controlled reactions. The aminoethyl chain provides flexibility and reactivity, enabling the compound to participate in a wide range of chemical processes .
Comparison with Similar Compounds
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-methylaminoethyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
Comparison: tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate is unique due to its specific structure, which includes a 2-methylpropylamino group. This structural feature provides distinct reactivity and properties compared to similar compounds. For example, the presence of the 2-methylpropyl group can influence the compound’s steric and electronic characteristics, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C11H24N2O2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-9(2)8-12-6-7-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14) |
InChI Key |
KDUVCUPPTBXJBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



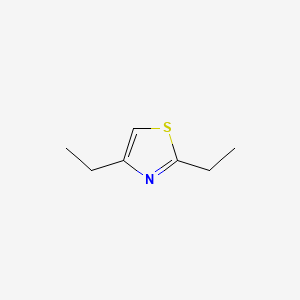
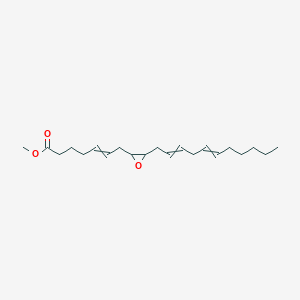
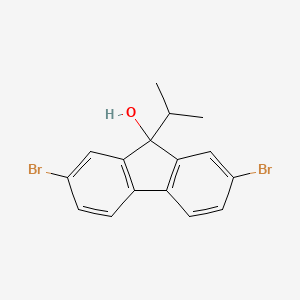
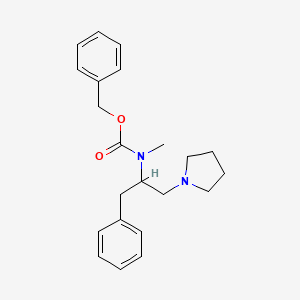
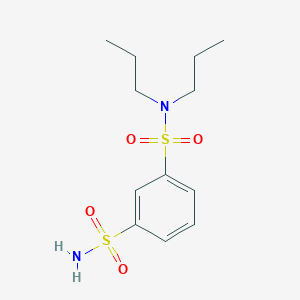

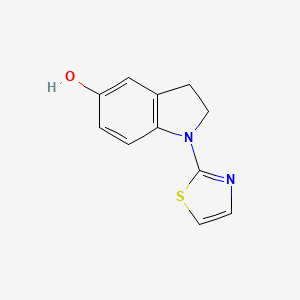
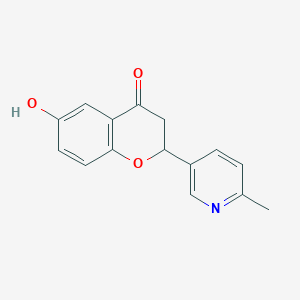
![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)
